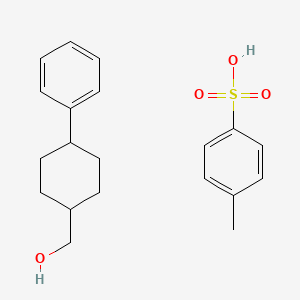
4-Methylbenzenesulfonic acid;(4-phenylcyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid;(4-phenylcyclohexyl)methanol is a compound that combines two distinct chemical entities: 4-Methylbenzenesulfonic acid and (4-phenylcyclohexyl)methanol. 4-Methylbenzenesulfonic acid, also known as p-Toluenesulfonic acid, is a strong organic acid commonly used in organic synthesis. (4-phenylcyclohexyl)methanol is a derivative of cyclohexanol with a phenyl group attached to the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid: This compound is typically synthesized by the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid. The reaction conditions involve heating the mixture to facilitate the sulfonation process.
(4-phenylcyclohexyl)methanol: This compound can be synthesized through the reduction of (4-phenylcyclohexyl)ketone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid involves large-scale sulfonation of toluene, followed by purification processes such as recrystallization to remove impurities . The production of (4-phenylcyclohexyl)methanol on an industrial scale would involve similar reduction processes but optimized for large-scale operations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 4-Methylbenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives.
Reduction: (4-phenylcyclohexyl)methanol can be reduced to form cyclohexyl derivatives.
Substitution: Both compounds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used for oxidation reactions.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Sulfonate esters and other substituted products.
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonic acid and (4-phenylcyclohexyl)methanol have various applications in scientific research:
Chemistry: Used as catalysts and intermediates in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to their unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action for 4-Methylbenzenesulfonic acid involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can protonate substrates, making them more reactive towards nucleophiles . (4-phenylcyclohexyl)methanol exerts its effects through interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group, making it less hydrophobic.
Cyclohexanol: Similar to (4-phenylcyclohexyl)methanol but without the phenyl group, resulting in different chemical properties.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in organic reactions . (4-phenylcyclohexyl)methanol is unique because of its phenyl group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
87090-92-4 |
|---|---|
Fórmula molecular |
C20H26O4S |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;(4-phenylcyclohexyl)methanol |
InChI |
InChI=1S/C13H18O.C7H8O3S/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,11,13-14H,6-10H2;2-5H,1H3,(H,8,9,10) |
Clave InChI |
FMNVYSSJBYUUET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CCC1CO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



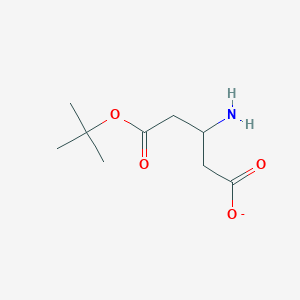

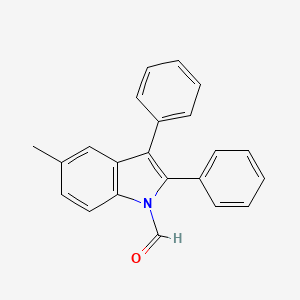
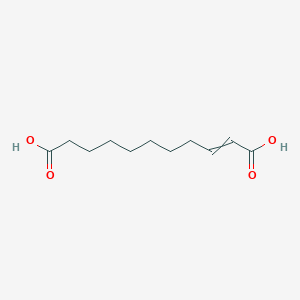
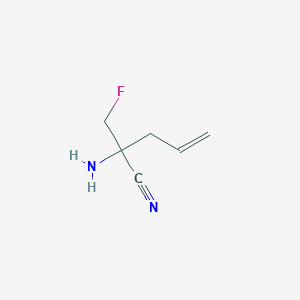
![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)

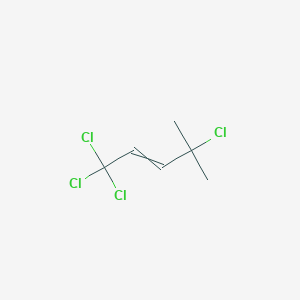
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
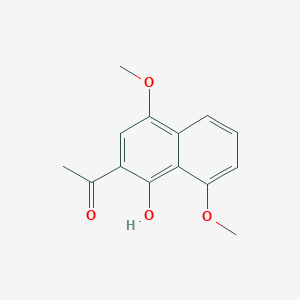
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)
